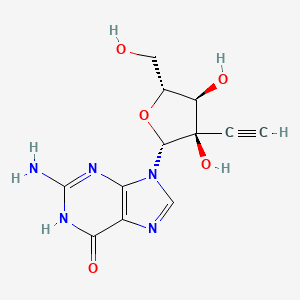
2'-c-Ethynylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-c-Ethynylguanosine is a modified nucleoside analog derived from guanosine. It features an ethynyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-c-Ethynylguanosine typically involves the introduction of an ethynyl group at the 2’ position of the ribose sugar. This can be achieved through various synthetic routes, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated guanosine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Alkyne Addition: Another approach involves the addition of an alkyne to a protected guanosine derivative, followed by deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of 2’-c-Ethynylguanosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 2’-c-Ethynylguanosine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while substitution reactions can produce various substituted guanosine analogs.
Aplicaciones Científicas De Investigación
2’-c-Ethynylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA research.
Medicine: 2’-c-Ethynylguanosine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-c-Ethynylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The ethynyl group at the 2’ position can also interact with various molecular targets, including enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
2’-c-Ethynylguanosine can be compared with other nucleoside analogs such as:
2’-c-Methylguanosine: Similar in structure but with a methyl group instead of an ethynyl group.
2’-c-Fluoroguanosine: Contains a fluorine atom at the 2’ position.
2’-c-Azidothymidine: A thymidine analog with an azido group at the 2’ position.
Uniqueness: The presence of the ethynyl group at the 2’ position imparts unique chemical reactivity and biological activity to 2’-c-Ethynylguanosine, distinguishing it from other nucleoside analogs. This modification enhances its potential as a therapeutic agent and a tool for studying nucleic acid function.
Propiedades
Fórmula molecular |
C12H13N5O5 |
|---|---|
Peso molecular |
307.26 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H13N5O5/c1-2-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)20/h1,4-5,7,10,18-19,21H,3H2,(H3,13,15,16,20)/t5-,7-,10-,12-/m1/s1 |
Clave InChI |
FDQMCMRMROYDRV-GSWPYSDESA-N |
SMILES isomérico |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
SMILES canónico |
C#CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


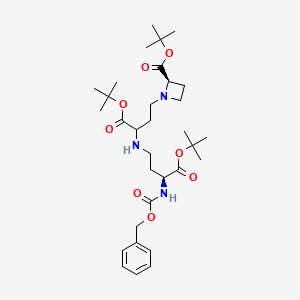

![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)

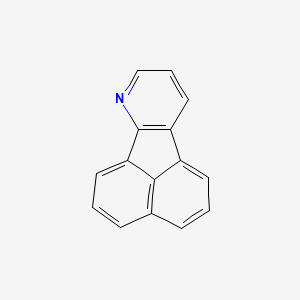

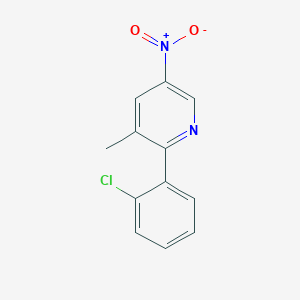
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
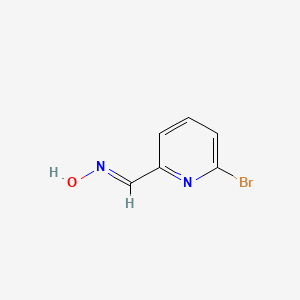
![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)




